![molecular formula C14H17F2NO5S B2705763 Benzyl 4,4-difluoro-2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate CAS No. 2287313-72-6](/img/structure/B2705763.png)
Benzyl 4,4-difluoro-2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate
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Overview
Description
Benzyl 4,4-difluoro-2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate, also known as BDFMP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BDFMP is a pyrrolidine derivative that possesses unique properties that make it a useful tool for studying biochemical and physiological processes.
Scientific Research Applications
Benzyl 4,4-difluoro-2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate has been used in various scientific research applications. One of the most significant applications is in the study of neurotransmitter transporters. Benzyl 4,4-difluoro-2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate is a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This property of Benzyl 4,4-difluoro-2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate has made it a valuable tool for studying the role of dopamine in various physiological and pathological processes.
Mechanism of Action
The mechanism of action of Benzyl 4,4-difluoro-2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate involves its interaction with the dopamine transporter. Benzyl 4,4-difluoro-2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate binds to the transporter and prevents the reuptake of dopamine, leading to an increase in dopamine concentration in the synaptic cleft. This increase in dopamine concentration can have various effects on the brain and body, depending on the location and function of the dopamine receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Benzyl 4,4-difluoro-2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate are complex and depend on the concentration and location of the compound. Benzyl 4,4-difluoro-2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate has been shown to increase dopamine concentration in the brain, which can lead to various effects such as increased locomotor activity, reward-seeking behavior, and addiction. Benzyl 4,4-difluoro-2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate has also been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
Benzyl 4,4-difluoro-2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate has several advantages and limitations for lab experiments. One of the main advantages is its potency as a dopamine transporter inhibitor, which allows for the study of dopamine-related processes. Benzyl 4,4-difluoro-2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate is also relatively stable and easy to synthesize, making it a useful tool for researchers. However, Benzyl 4,4-difluoro-2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate has limitations, such as its potential for off-target effects and its limited solubility in water, which can make it challenging to use in certain experiments.
Future Directions
For research include the study of its effects on other neurotransmitter transporters and receptors and the development of more potent and selective dopamine transporter inhibitors.
Synthesis Methods
The synthesis of Benzyl 4,4-difluoro-2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate involves several steps. First, 4,4-difluoro-2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylic acid is synthesized using a reaction between 4,4-difluoro-2-pyrrolidinone and methylsulfonyl chloride. Next, the carboxylic acid is reacted with benzyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide to form Benzyl 4,4-difluoro-2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate. The final product is purified using column chromatography.
properties
IUPAC Name |
benzyl 4,4-difluoro-2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO5S/c1-23(19,20)22-9-12-7-14(15,16)10-17(12)13(18)21-8-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYLTDDSOIHWRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CC(CN1C(=O)OCC2=CC=CC=C2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4,4-difluoro-2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate |
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